![molecular formula C18H16N2O2S B5348808 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348808.png)
3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one, also known as MPTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPTP belongs to the family of chalcones, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. In vivo studies have demonstrated that this compound can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one in lab experiments is its relatively low cost and easy availability. In addition, this compound has been shown to exhibit a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the experimental system and the dose used. Therefore, careful consideration should be given to the appropriate concentration and duration of this compound exposure in lab experiments.
Orientations Futures
There are several future directions for research on 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways in cells. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one involves the reaction of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde with 2-acetylthiophene in the presence of a base and a solvent. The reaction proceeds through a Claisen-Schmidt condensation, which results in the formation of this compound as a yellow solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neurobiology. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been investigated for its potential as a neuroprotective agent, as it has been shown to prevent neuronal damage in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17-8-6-14(5-7-16(21)18-4-2-11-23-18)12-15(17)13-20-10-3-9-19-20/h2-12H,13H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLITYBWRCEDOO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CS2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

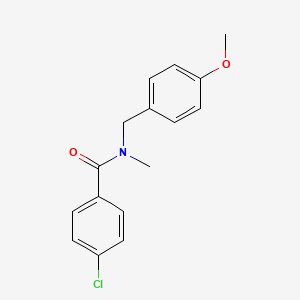
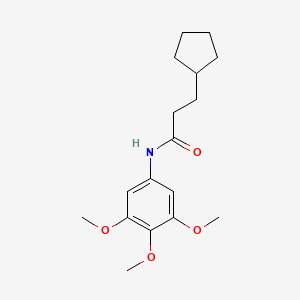

![5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5348757.png)
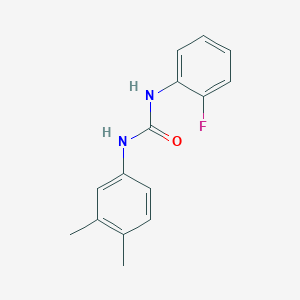
![N-methyl-4-(4-morpholinylmethyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5348771.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5348779.png)
![5-bromo-2-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5348787.png)

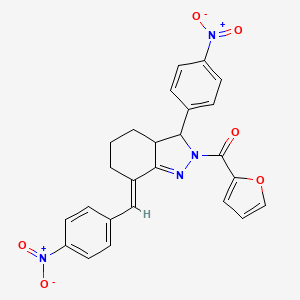
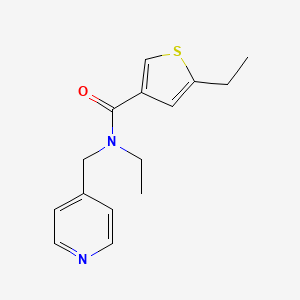
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)
![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)